molecular formula C18H13Cl2NO B8502339 4-(Bis(4-chlorophenyl)amino)phenol

4-(Bis(4-chlorophenyl)amino)phenol

Cat. No.: B8502339
M. Wt: 330.2 g/mol
InChI Key: YHKGWGUHJFHCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bis(4-chlorophenyl)amino)phenol is a phenolic compound characterized by a central amino group bridging two 4-chlorophenyl substituents and a hydroxyl group at the para position of the phenol ring. Its molecular structure (C₁₈H₁₂Cl₂N₂O) combines aromatic chlorination with hydrogen-bonding capability, making it a versatile scaffold in medicinal chemistry and material science. The presence of electron-withdrawing chlorine atoms enhances stability and influences intermolecular interactions, which are critical for biological activity and synthetic utility.

Properties

Molecular Formula

C18H13Cl2NO

Molecular Weight

330.2 g/mol

IUPAC Name

4-(4-chloro-N-(4-chlorophenyl)anilino)phenol

InChI

InChI=1S/C18H13Cl2NO/c19-13-1-5-15(6-2-13)21(16-7-3-14(20)4-8-16)17-9-11-18(22)12-10-17/h1-12,22H

InChI Key

YHKGWGUHJFHCRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 4-(Bis(4-chlorophenyl)amino)phenol and its analogs:

Compound Name Structural Features Key Functional Groups Biological Activity/Application Physical/Chemical Properties Evidence ID
This compound Phenol core with bis(4-chlorophenyl)amino group -OH, -NH-, Cl substituents Not explicitly stated (inference: enzyme inhibition) N/A -
CBED Benzene-1,3-diol with 4-chlorophenyl-ethyl-amino substituent -OH, -NH-, Cl substituents Dual XO/NLRP3 inhibitor Higher safety profile than allopurinol
BSP3 4-(Methylamino)phenol with bis(4-chlorophenyl)sulfonyl groups -SO₂-, -NHCH₃, Cl substituents Sulfone derivative (antimicrobial potential) Mp: 166–168°C (decomposes)
SKI II Phenol linked to thiazole and 4-chlorophenyl groups -OH, thiazole, Cl substituents Sphingosine kinase inhibitor CAS No. 312636-16-1
PYR Pyridinone core with bis(4-chlorophenyl)amino group Pyridinone, -NH-, Cl substituents Antifungal (C. albicans) Contains free -NH- linker
Compound 36 (Indole derivative) Pyrimidine-indole hybrid with 4-chlorophenyl group Indole, pyrimidine, -OH, Cl Anti-inflammatory (87.4% edema inhibition) Comparable to indomethacin
V3-a (Triazine derivative) Triazine core with bis(4-chlorophenyl)amino and morpholinone groups Triazine, morpholinone, Cl substituents Antimicrobial (bacterial/fungal) Synthesized via nucleophilic substitution
2-Amino-4-chlorophenol Simple phenol with amino and chloro groups at positions 2 and 4 -OH, -NH₂, Cl substituents Industrial chemical (potential carcinogen) CAS No. 95-85-2

Structural and Functional Insights

  • Chlorine Substitution : All compounds feature 4-chlorophenyl groups, which enhance lipophilicity and metabolic stability. However, CBED and PYR incorporate additional hydroxyl or heterocyclic groups, improving solubility and target binding .
  • Heterocyclic Cores: The presence of pyridinone (PYR), thiazole (SKI II), and triazine (V3-a) introduces distinct electronic environments, influencing bioactivity. For example, PYR’s pyridinone moiety facilitates π-π stacking with fungal enzymes .
  • SKI II and Compound 36 demonstrate the importance of hybrid structures; SKI II’s thiazole ring enhances kinase inhibition, while Compound 36’s indole-pyrimidine hybrid improves anti-inflammatory efficacy . V3-a’s triazine core enables broad-spectrum antimicrobial activity, likely due to its ability to disrupt microbial DNA synthesis .

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